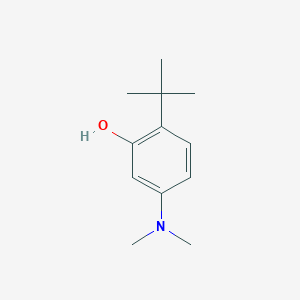

2-Tert-butyl-5-(dimethylamino)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

2-tert-butyl-5-(dimethylamino)phenol |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)10-7-6-9(13(4)5)8-11(10)14/h6-8,14H,1-5H3 |

InChI Key |

JGQFGIFPIQYMJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyl 5 Dimethylamino Phenol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 2-tert-butyl-5-(dimethylamino)phenol, the primary disconnections involve the carbon-carbon bond of the tert-butyl group and the carbon-nitrogen bond of the dimethylamino group. slideshare.netdeanfrancispress.com

Two principal retrosynthetic pathways emerge:

Pathway A: C-C Bond Disconnection. The most intuitive disconnection is the bond between the aromatic ring and the bulky tert-butyl group. This bond is typically formed via a Friedel-Crafts alkylation. This disconnection leads to the precursor 3-(dimethylamino)phenol . This strategy relies on achieving regioselective alkylation at the C2 position, ortho to the hydroxyl group and meta to the dimethylamino group.

Pathway B: C-N Bond Disconnection. An alternative strategy is to disconnect the C-N bond of the dimethylamino group. This approach is characteristic of modern cross-coupling reactions or classical nucleophilic aromatic substitution. This disconnection points to a precursor such as 2-tert-butyl-5-halophenol (e.g., 5-bromo or 5-chlorophenol), which would then be coupled with dimethylamine (B145610) or a synthetic equivalent. youtube.com

A third, multi-step pathway involving functional group interconversion (FGI) can also be envisioned. slideshare.net This would involve converting the dimethylamino group back to a more synthetically tractable precursor, such as a nitro group (-NO₂). This leads to the intermediate 2-tert-butyl-5-nitrophenol , which could be synthesized from simpler precursors like 2-tert-butylphenol.

These distinct strategies form the basis for the established and potential synthetic routes discussed in the following sections.

**1.2. Established Synthetic Routes and Their Mechanistic Underpinnings

Based on the retrosynthetic analysis, several established routes can be proposed for the synthesis of this compound. These methods rely on fundamental reactions in aromatic chemistry.

This approach builds the molecule by sequentially adding the required functional groups onto a simpler phenol (B47542) derivative.

Friedel-Crafts Alkylation of 3-(dimethylamino)phenol:

Following Pathway A, the tert-butyl group can be introduced onto the ring of 3-(dimethylamino)phenol via an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation. scientificupdate.com This reaction typically employs a tert-butylating agent like isobutylene (B52900), tert-butanol (B103910), or tert-butyl chloride under acidic conditions. google.comresearchgate.net

The primary challenge in this route is controlling the regioselectivity. Both the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups are strongly activating, ortho-, para-directing substituents. libretexts.org Therefore, the electrophilic attack of the tert-butyl carbocation can occur at positions 2, 4, and 6. While position 2 yields the desired product, significant formation of the 4- and 6-substituted isomers is expected, leading to a mixture that would require purification. researchgate.netstackexchange.com The bulky nature of the tert-butyl group may offer some steric hindrance that favors the less crowded positions, but achieving high selectivity for the C2 position remains a significant hurdle. researchgate.net

| Reaction | Reagents | Catalyst | Typical Conditions | Key Challenge |

| Friedel-Crafts tert-butylation | 3-(dimethylamino)phenol, Isobutylene or tert-Butanol | H₂SO₄, Zeolites, or other solid acids | Elevated temperature (70-160°C) | Poor regioselectivity, formation of ortho- and para-isomers |

Nitration, Reduction, and Methylation Sequence:

A more controllable, albeit longer, route involves functional group interconversion. This pathway would begin with a readily available precursor like 2-tert-butylphenol.

Nitration: The first step is the nitration of 2-tert-butylphenol. Electrophilic nitration using nitric acid would be directed by the -OH group and the -tBu group. The hydroxyl group directs ortho and para, while the tert-butyl group also directs ortho and para. This would lead to a mixture of isomers, including the desired 2-tert-butyl-5-nitrophenol, although separation might be necessary. prepchem.comgoogle.com

Reduction: The resulting nitro-substituted intermediate is then reduced to form 5-amino-2-tert-butylphenol. This reduction is commonly achieved with high efficiency using catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid combinations (e.g., Fe/HCl). chemicalbook.com

Dimethylation: The final step is the conversion of the primary amino group to a dimethylamino group. The Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid, is a classic and effective method for the exhaustive methylation of primary amines to form tertiary amines.

This strategy focuses on forming the C-N bond as a key step, as suggested by Pathway B.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orgnih.gov This modern synthetic method offers excellent functional group tolerance and is highly suitable for this target. The synthesis would start with the preparation of 2-tert-butyl-5-halophenol (e.g., 2-tert-butyl-5-bromophenol). This precursor would then be coupled with dimethylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. libretexts.orgorganic-chemistry.org

| Reaction Component | Examples |

| Aryl Halide | 2-tert-butyl-5-bromophenol |

| Amine | Dimethylamine (or its hydrochloride salt) |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, XPhos, SPhos |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

This method is often highly efficient and avoids the regioselectivity issues associated with electrophilic substitution on a highly activated ring.

Mannich-type Condensations:

The Mannich reaction is a three-component reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. wikipedia.org When applied to phenols, the reaction typically results in the introduction of a dimethylaminomethyl group (-CH₂N(CH₃)₂) at the ortho or para position, not a direct dimethylamino group. researchgate.netresearchgate.net Therefore, the classic Mannich reaction is not a direct method for the synthesis of this compound.

The synthetic routes described above are underpinned by the two fundamental mechanisms of aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The Friedel-Crafts alkylation and nitration routes are classic examples of EAS. The mechanism proceeds in two steps: first, the nucleophilic π-system of the aromatic ring attacks the electrophile (e.g., tert-butyl carbocation or nitronium ion) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comunacademy.commasterorganicchemistry.com In the second step, a proton is removed from the carbon where the electrophile attached, restoring the aromaticity of the ring. The regiochemical outcome is dictated by the directing effects of the substituents already on the ring (-OH, -N(CH₃)₂, -tBu), which stabilize the carbocation intermediate at specific positions.

Nucleophilic Aromatic Substitution: The Buchwald-Hartwig amination represents a modern, metal-catalyzed variant of nucleophilic substitution. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond and regenerate the catalyst. nih.gov This pathway is distinct from classical SₙAr, which requires strong electron-withdrawing groups to activate the ring toward nucleophilic attack and is not applicable in this case.

Development of Novel Synthetic Approaches

While established methods provide plausible routes, they often suffer from limitations, particularly in controlling regioselectivity. Modern research focuses on developing more precise and efficient synthetic tools.

Recent advances in organic synthesis have provided powerful new methods for the regioselective C-H functionalization of phenols. oregonstate.edu These techniques often use a directing group to guide a transition metal catalyst to a specific C-H bond, allowing for substitutions that are difficult to achieve with classical methods. nih.govrsc.org

For the synthesis of this compound, one could envision a strategy starting from 3-(dimethylamino)phenol where the hydroxyl group (or a protected version) acts as an internal directing group. A transition metal catalyst could then facilitate the selective C-H activation and subsequent alkylation at the C2 (ortho) position, potentially avoiding the formation of other isomers. escholarship.org While a specific protocol for this exact transformation may not be established, the general principle of directed ortho-C-H functionalization represents a promising and elegant approach to overcoming the inherent regioselectivity challenges of the Friedel-Crafts reaction. researchgate.net Such methods offer a pathway to higher yields and cleaner reactions, which are highly desirable in modern chemical synthesis.

Utilization of Catalytic Alkylation Strategies (e.g., Zeolite-catalyzed methods)

The primary route to synthesizing this compound is through the Friedel-Crafts alkylation of 3-dimethylaminophenol (B24353). Catalytic alkylation strategies, particularly those employing solid acid catalysts like zeolites, are central to this process due to their environmental and efficiency benefits over traditional homogeneous catalysts such as AlCl₃ or H₂SO₄. researchgate.netjk-sci.com

Zeolites, which are crystalline aluminosilicates, offer shape-selective catalytic properties, high thermal stability, and reusability. acs.org Zeolites such as Zeolite Beta, ZSM-5, and USY have been extensively studied for the tert-butylation of phenols. researchgate.netacs.orgrsc.org The catalytic activity of zeolites in this context stems from their Brønsted and Lewis acid sites. rsc.orgpnnl.gov The reaction mechanism involves the protonation of the alkylating agent (e.g., tert-butanol or isobutylene) at a Brønsted acid site to form a tert-butyl carbenium ion. This electrophile then attacks the electron-rich aromatic ring of 3-dimethylaminophenol.

The regioselectivity of the alkylation (i.e., substitution at the ortho or para position relative to the hydroxyl group) is influenced by the zeolite's pore structure and the distribution of its acid sites. rsc.org For 3-dimethylaminophenol, the directing effects of both the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups, which are ortho, para-directing, must be considered. The tert-butyl group is introduced at the C2 position (ortho to the hydroxyl group and meta to the dimethylamino group), a position favored by the strong activating and directing influence of the hydroxyl group. Zeolite Beta has demonstrated high activity in phenol alkylation due to its three-dimensional large-pore system. acs.org

Below is a table summarizing the performance of various zeolite catalysts in the alkylation of phenol with tert-butyl alcohol, which serves as a model for the synthesis of the target compound.

| Catalyst | Phenol Conversion (%) | Selectivity to 4-TBP (%) | Selectivity to 2,4-DTBP (%) | Temperature (°C) | Reference |

| Zeolite Beta | ~100 | - | - | 60 | acs.org |

| Zr-Beta | 71 | - | 18.5 | Not Specified | rsc.org |

| Ga-FSM-16 | 80.3 | 43.3 | 30.3 | 160 | researchgate.net |

| AlMCM-41 | High | Good | - | Not Specified | nih.gov |

This data is illustrative of tert-butylation of phenol and related compounds, as specific data for this compound is not readily available.

Stereoselective Synthesis of Chiral Analogues and Derivatives (if applicable)

The parent compound, this compound, is achiral as it does not possess a stereocenter and lacks planar or axial chirality. However, the principles of stereoselective synthesis can be applied to create chiral analogues and derivatives. The development of such chiral molecules is significant in pharmaceutical and materials science.

One strategy involves the use of a chiral auxiliary. For instance, the Ellman auxiliary, (R)- or (S)-tert-butanesulfinamide, is widely employed in the asymmetric synthesis of chiral amines. nih.govosi.lv A synthetic route could be designed where a precursor ketone is reacted with the chiral tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl ketimine. Subsequent diastereoselective reduction of the imine and removal of the auxiliary would yield a chiral amine. osi.lv

Another approach could involve asymmetric catalysis. For example, a prochiral substrate could undergo an enantioselective alkylation or amination reaction catalyzed by a chiral transition metal complex or an organocatalyst to introduce a stereocenter. While direct asymmetric tert-butylation is challenging, derivatization of the phenol or amine group could provide a handle for subsequent stereoselective transformations. For instance, chiral α,β-unsaturated tert-butyl sulfoxides have been synthesized and used as intermediates in asymmetric reactions like the Diels-Alder reaction. semanticscholar.org This highlights the potential for using the tert-butyl group within a chiral directing group to synthesize complex chiral derivatives.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for industrial chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources.

Atom Economy and Solvent Considerations

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. primescholars.com The ideal reaction has a 100% atom economy, where all reactant atoms are incorporated into the final product.

For the synthesis of this compound via the alkylation of 3-dimethylaminophenol with isobutylene, the reaction is an addition reaction with a theoretical atom economy of 100%.

C₈H₁₁NO + C₄H₈ → C₁₂H₁₉NO

If tert-butanol is used as the alkylating agent, the reaction produces water as a byproduct, which lowers the atom economy. nih.gov

C₈H₁₁NO + C₄H₁₀O → C₁₂H₁₉NO + H₂O

The percentage atom economy for this reaction is calculated as: (Molecular Weight of C₁₂H₁₉NO) / (Molecular Weight of C₈H₁₁NO + Molecular Weight of C₄H₁₀O) * 100 = (193.29) / (137.18 + 74.12) * 100 ≈ 91.4%

Solvent selection is another critical aspect of green chemistry. Traditional Friedel-Crafts reactions often use chlorinated solvents, which are hazardous. Research has focused on solvent-free conditions or the use of greener solvents like water, ethanol, or ionic liquids. pharmaxchange.infonih.gov Solvent-free alkylation of phenols under microwave irradiation has been shown to be an efficient and environmentally friendly method. researchgate.net

Exploration of Alternative Reagents and Conditions

The exploration of alternative reagents and conditions is key to developing more sustainable synthetic processes.

Alternative Catalysts : Instead of corrosive and single-use liquid acids (e.g., H₂SO₄, HF, AlCl₃), solid acid catalysts like zeolites, clays (B1170129) (e.g., Fe-bentonite), and ionic liquids are preferred. researchgate.netacs.org These heterogeneous catalysts are typically non-corrosive, easily separated from the reaction mixture, and can often be regenerated and recycled, reducing waste and improving process economics. researchgate.net

Alternative Alkylating Agents : While tert-butanol is commonly used, isobutylene offers a higher atom economy. nih.gov Dimethyl carbonate (DMC) has also been explored as a green methylating and alkylating agent, although it is more relevant for O-alkylation. dntb.gov.ua

Alternative Reaction Conditions : The use of non-conventional energy sources like microwave irradiation or ultrasound can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions. researchgate.netnih.gov Photochemical methods have also been reported for the O-alkylation of phenols under mild, green conditions. dntb.gov.ua

Process Optimization and Scale-Up Research for Enhanced Yield and Selectivity

Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous process optimization to ensure safety, cost-effectiveness, and consistent product quality. For the synthesis of this compound, key parameters must be carefully controlled to maximize yield and regioselectivity.

Research into the alkylation of phenol has shown that the following variables are critical:

Reaction Temperature : Temperature significantly affects reaction rate and selectivity. Higher temperatures can lead to dealkylation or the formation of undesired isomers and byproducts. acs.org

Reactant Molar Ratio : The molar ratio of the phenol to the alkylating agent influences the product distribution (mono-, di-, or tri-alkylated products). acs.org Optimizing this ratio is crucial for maximizing the yield of the desired mono-alkylated product.

Catalyst Loading : The amount of catalyst affects the reaction rate. An optimal loading must be determined to ensure a high conversion rate without incurring unnecessary costs or causing difficulties in catalyst separation. acs.org

Agitation Speed : In batch reactors, proper mixing is essential to overcome mass transfer limitations, especially when using solid catalysts. acs.org

During scale-up, catalyst deactivation due to coking (the deposition of carbonaceous materials on the catalyst surface) can become a significant issue. Research focuses on developing catalysts with improved stability and establishing effective regeneration protocols. Furthermore, the separation and purification of the final product from unreacted starting materials, the catalyst, and any byproducts are critical steps that must be optimized for large-scale production.

Mechanistic Organic Chemistry of 2 Tert Butyl 5 Dimethylamino Phenol

Electronic Structure and Reactivity Paradigms

The reactivity of 2-Tert-butyl-5-(dimethylamino)phenol is intricately governed by the electronic interplay of its three substituents—the hydroxyl (-OH), the tert-butyl (-C(CH₃)₃), and the dimethylamino (-N(CH₃)₂) groups—on the aromatic ring. These substituents modulate the electron density and steric environment of the benzene (B151609) ring, thereby dictating its susceptibility and regioselectivity towards attacking reagents.

The electronic character of the aromatic ring in this compound is significantly enhanced by the presence of the hydroxyl and dimethylamino groups, both of which are potent activating groups.

The hydroxyl group exerts a dual electronic influence: a strong, electron-donating resonance effect (+R) and a moderate, electron-withdrawing inductive effect (-I). The lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. youtube.comsimply.science This resonance effect far outweighs the inductive effect, leading to a net activation of the ring, making it more susceptible to electrophilic attack. libretexts.org

Similarly, the dimethylamino group is a powerful activating group due to its strong +R effect, where the lone pair of electrons on the nitrogen atom participates in resonance with the aromatic π-system. This delocalization substantially increases the electron density on the aromatic ring, particularly at the ortho and para positions. The dimethylamino group also exhibits a -I effect, but this is significantly weaker than its resonance contribution.

The tert-butyl group , being an alkyl group, is a weak activating group. It donates electron density primarily through a positive inductive effect (+I), which polarizes the sigma bond between the tert-butyl carbon and the aromatic ring. stackexchange.com

The cumulative effect of these three activating groups, particularly the powerful +R effects of the hydroxyl and dimethylamino groups, renders the aromatic ring of this compound highly electron-rich and thus strongly activated towards electrophilic aromatic substitution.

The tert-butyl group is notably bulky and imposes significant steric hindrance, which plays a crucial role in modulating the reactivity of the molecule. varsitytutors.com Positioned at C2 (ortho to the hydroxyl group), the tert-butyl group sterically shields the adjacent C3 position and, to some extent, the hydroxyl group itself. cdnsciencepub.com This steric bulk can impede the approach of reagents, particularly large electrophiles, to the ortho position. varsitytutors.com Consequently, reactions that might otherwise occur at the ortho position to the powerful activating hydroxyl group may be disfavored or completely inhibited. cdnsciencepub.com The steric hindrance from the tert-butyl group can therefore dictate the regioselectivity of reactions, favoring attack at less sterically crowded positions. stackexchange.com

Electrophilic and Nucleophilic Reactions of the Aromatic Nucleus

The highly activated nature of the aromatic ring in this compound makes it particularly reactive towards electrophiles.

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the directing effects of the existing substituents.

Hydroxyl Group (-OH): A strong ortho, para-director.

Dimethylamino Group (-N(CH₃)₂): A very strong ortho, para-director. varsitytutors.com

Tert-butyl Group (-C(CH₃)₃): A weak ortho, para-director. stackexchange.com

The positions on the ring are influenced as follows:

C4: Para to the hydroxyl group and ortho to the dimethylamino group. This position is strongly activated by both groups.

C6: Ortho to both the hydroxyl and dimethylamino groups. This position is also strongly activated.

C3: Meta to the hydroxyl group and ortho to the dimethylamino group, but sterically hindered by the adjacent tert-butyl group.

Considering the combined electronic effects, the C4 and C6 positions are the most electronically activated and therefore the most likely sites for electrophilic attack. The steric hindrance from the tert-butyl group at C2 will likely disfavor attack at the C3 position and may also influence the relative reactivity of the C6 position depending on the size of the electrophile. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions.

The rate-determining step in electrophilic aromatic substitution is typically the formation of the sigma complex (arenium ion). The stability of this intermediate is crucial in determining the reaction rate. For this compound, electrophilic attack at the C4 or C6 positions will lead to a sigma complex where the positive charge can be delocalized onto the oxygen of the hydroxyl group and the nitrogen of the dimethylamino group through resonance. This delocalization provides substantial stabilization to the transition state, thereby lowering the activation energy and increasing the reaction rate.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound exhibits characteristic reactivity, although it is influenced by the other substituents.

The hydroxyl group is acidic, and its pKa is influenced by the electronic effects of the other ring substituents. The electron-donating dimethylamino and tert-butyl groups would be expected to slightly decrease the acidity of the phenol (B47542) compared to unsubstituted phenol by destabilizing the phenoxide anion. simply.science

The hydroxyl group can undergo O-alkylation and O-acylation reactions. However, the steric hindrance provided by the ortho-tert-butyl group can significantly reduce the rate of these reactions, particularly with bulky reagents. cdnsciencepub.com

Oxidation of the phenolic hydroxyl group is also a possible reaction pathway. Sterically hindered phenols are known to act as antioxidants by trapping free radicals. nih.govresearchgate.net The presence of the tert-butyl group ortho to the hydroxyl group can stabilize the resulting phenoxy radical, enhancing its antioxidant properties. researchgate.net

Deprotonation and Phenoxide Formation Mechanisms

The acidity of the phenolic proton in this compound is a central aspect of its chemistry. Deprotonation is typically achieved by treatment with a suitable base, leading to the formation of a resonance-stabilized phenoxide ion. The stability of this phenoxide is enhanced by the delocalization of the negative charge across the aromatic ring.

The mechanism involves the abstraction of the acidic phenolic proton by a base (B:), resulting in the formation of the conjugate acid (BH+) and the corresponding phenoxide anion.

Reaction Scheme: Deprotonation

Where Ar represents the 2-tert-butyl-5-(dimethylamino)phenyl group.

The equilibrium of this reaction is dictated by the relative strengths of the base and the phenol. The electron-donating nature of the dimethylamino group at the meta position (relative to the hydroxyl group) slightly increases the electron density on the aromatic ring, which can marginally decrease the acidity of the phenol compared to unsubstituted phenol. Conversely, the bulky tert-butyl group at the ortho position provides steric hindrance, which can influence the solvation of the resulting phenoxide and its accessibility to reactants. In some related hindered phenols, intramolecular hydrogen bonding between the hydroxyl group and a nitrogen-containing substituent has been observed, which can affect the ease of deprotonation. nih.govresearchgate.net

O-Alkylation and O-Acylation Reaction Pathways

Once the phenoxide is formed, it serves as a potent nucleophile for a variety of substitution reactions, most notably O-alkylation and O-acylation.

O-Alkylation: This reaction pathway leads to the formation of an ether. It typically proceeds via an SN2 mechanism, where the phenoxide ion attacks an alkyl halide or another suitable alkylating agent, displacing a leaving group.

Reaction Scheme: O-Alkylation

Where R is an alkyl group and X is a leaving group (e.g., Br, I, OTs).

The efficiency of O-alkylation can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction conditions. For sterically hindered phenols, the choice of base and solvent is crucial to ensure the formation of the desired O-alkylated product over potential side reactions. researchgate.net Copper-catalyzed cross-coupling reactions using alkylborane reagents have also emerged as a method for the O-alkylation of phenols under milder conditions, avoiding the need for strong bases. organic-chemistry.org

O-Acylation: This pathway results in the formation of an ester. The phenoxide ion reacts with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is generally rapid and high-yielding.

Reaction Scheme: O-Acylation

Where R is an alkyl or aryl group.

The steric hindrance from the ortho-tert-butyl group can influence the rate of both O-alkylation and O-acylation by impeding the approach of the electrophile to the phenoxide oxygen.

Reactivity of the Dimethylamino Moiety

Basicity and Protonation Equilibria

The dimethylamino group possesses a lone pair of electrons on the nitrogen atom, rendering it basic. It can readily accept a proton from an acid to form a dimethylammonium salt.

Reaction Scheme: Protonation

Where H-A is an acid.

Nitrogen-Centered Radical Formation and Quaternization Reactions

Nitrogen-Centered Radical Formation: The generation of a nitrogen-centered radical (aminyl radical) from the dimethylamino moiety is a more complex process, often requiring specific conditions such as photochemical or electrochemical initiation. nih.govunimi.it These radicals are highly reactive intermediates. scripps.edu One potential pathway involves a single-electron transfer (SET) from the nitrogen atom. unimi.it The formation of such radicals can be influenced by the electronic properties of the substituents on the aromatic ring. DFT calculations on related systems have shown that the stability of the formed amidyl radical can dictate regioselectivity in subsequent reactions. rsc.org

Quaternization Reactions: The dimethylamino group can act as a nucleophile and react with alkyl halides to form quaternary ammonium (B1175870) salts. This is a classic SN2 reaction where the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

Reaction Scheme: Quaternization Ar-N(CH₃)₂ + R-X → [Ar-N(CH₃)₂R]⁺X⁻

Ar-OH - e⁻ - H⁺ → Ar-O•

Oxidation-Reduction Chemistry and Radical Species Formation

One-Electron and Two-Electron Transfer Mechanisms in Redox Processes

The oxidation of aminophenols can proceed through distinct one-electron or two-electron pathways, governed by the electrochemical potential, the solvent, and the molecular structure. The presence of both a hydroxyl and a dimethylamino group, both strong electron-donating groups, on the aromatic ring of this compound makes it particularly susceptible to oxidation.

One-Electron Transfer: In a one-electron transfer (SET) process, the phenol is oxidized to a phenoxyl radical cation. For aminophenols, the initial oxidation often leads to the formation of a semiquinoneimine radical. researchgate.net The stability of this radical intermediate is a critical factor determining the reaction pathway. In the case of this compound, the bulky tert-butyl group at the ortho position provides steric shielding, which can enhance the stability of the resulting radical. nih.gov Furthermore, the electron-donating nature of both the tert-butyl and dimethylamino groups helps to delocalize the unpaired electron, further stabilizing the radical species. mdpi.comnih.gov Such one-electron oxidation processes are often observed in enzymatic systems and can be initiated by chemical oxidants or electrochemical methods. researchgate.net The general scheme for the one-electron oxidation involves the formation of the phenoxyl radical, which can then undergo further reactions, such as dimerization or disproportionation.

The choice between a one-electron and a two-electron pathway can be influenced by the applied potential in an electrochemical setup or the nature of the chemical oxidant. Low potentials may favor the formation of a stable radical cation via a one-electron process, whereas higher potentials can drive the reaction through a two-electron oxidation. nih.gov

Electrochemical Investigations of Redox Potentials and Reaction Pathways

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of molecules like this compound. CV allows for the determination of redox potentials and provides insights into the kinetics and mechanisms of electron transfer processes. dtu.dk

The cyclic voltammogram of an aminophenol typically shows an anodic peak corresponding to its oxidation and, if the product is stable on the timescale of the experiment, a cathodic peak on the reverse scan corresponding to the reduction of the oxidized species. For many aminophenols, the oxidation is a quasi-reversible two-electron process. researchgate.net

The redox potential of this compound is expected to be significantly influenced by its substituents.

Electron-Donating Groups: Both the tert-butyl group (via induction) and the dimethylamino group (via resonance and induction) are electron-donating. nih.govmdpi.com These groups increase the electron density on the aromatic ring, making the molecule easier to oxidize. Consequently, the oxidation potential of this compound is expected to be lower than that of unsubstituted phenol or aminophenol. nih.gov

Steric Effects: The steric hindrance provided by the ortho-tert-butyl group can influence the kinetics of the electron transfer and the stability of the intermediates. nih.gov

| Compound | Oxidation Potential (Epa vs. SCE) | Key Substituent Effects | Reference Context |

|---|---|---|---|

| p-Aminophenol | ~0.73 V (at pH 7.3) | Amino group is electron-donating. | dtu.dk |

| 2,6-di-tert-butyl-phenol | Irreversible oxidation | Bulky ortho groups stabilize the phenoxyl radical. | researchgate.net |

| N,N-dimethylaniline | ~0.76 V | Dimethylamino group is strongly electron-donating. | utexas.edu |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Comparable to substituted heterocycle derivatives | Steric hindrance and alkyl donation. | nih.gov |

Based on these trends, the oxidation potential for this compound would likely be relatively low, reflecting the combined electron-donating power of its substituents. The reaction pathway following the initial oxidation can also be probed using electrochemistry. For instance, the absence of a reduction peak in the cyclic voltammogram would suggest that the initially formed quinoneimine is unstable and undergoes rapid subsequent chemical reactions (an EC mechanism). researchgate.net

Intramolecular Reactions and Rearrangements Involving the Substituted Phenol Scaffold

The substituted phenol scaffold of this compound, with its adjacent functional groups and potential for steric strain, could theoretically undergo intramolecular reactions or rearrangements under certain conditions, such as in the presence of strong acids or upon photochemical excitation.

One possibility involves intramolecular hydrogen bonding. Although the dimethylamino group is in the meta position relative to the hydroxyl group, conformational flexibility might allow for through-space interactions, though this is less likely than in ortho-substituted systems. More relevant are rearrangements that could be triggered by the formation of reactive intermediates.

For instance, upon protonation or formation of a radical cation, the molecule could become susceptible to rearrangement. While no specific intramolecular rearrangements for this compound are documented in the provided search context, related chemistries offer plausible hypotheses. The Bamberger rearrangement , for example, involves the acid-catalyzed rearrangement of phenylhydroxylamines to aminophenols. quora.com Although this is an intermolecular reaction involving an external nucleophile, it highlights the susceptibility of aminophenyl derivatives to rearrangement via cationic intermediates.

Another potential pathway, particularly for sterically hindered phenols, could involve cyclization reactions if a suitable side chain were present. rsc.org In the case of this compound itself, the substituents are simple alkyl and amino groups, limiting the possibilities for complex intramolecular cyclizations without prior functionalization. However, oxidation to a quinoneimine intermediate could potentially be followed by an intramolecular Michael addition if a suitable internal nucleophile were present, though this is not inherent to the structure of this compound.

It is important to note that without specific experimental studies on this compound, discussion of its intramolecular rearrangement pathways remains speculative, based on the established reactivity of related substituted aminophenols.

Advanced Spectroscopic and Photophysical Investigations

Elucidation of Ground State Electronic Structure

The ground state electronic structure of 2-tert-butyl-5-(dimethylamino)phenol is significantly influenced by the interplay between the electron-donating dimethylamino group and the electron-withdrawing hydroxyl group, as well as the sterically demanding tert-butyl group. These substituents modulate the electron density distribution within the aromatic ring and affect the molecule's conformation and vibrational properties.

The vibrational spectrum is expected to be dominated by characteristic modes of the phenol (B47542) ring, the tert-butyl group, and the dimethylamino group. The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding. researchgate.net The C-O stretching vibration is expected in the 1200-1260 cm⁻¹ region.

The tert-butyl group will exhibit characteristic C-H stretching vibrations around 2960 cm⁻¹ and bending vibrations in the 1365-1470 cm⁻¹ range. researchgate.net The dimethylamino group will show C-N stretching vibrations, typically in the 1000-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to a set of bands in the 1450-1600 cm⁻¹ region. researchgate.net

Conformational analysis of related molecules like 2,5-di-tert-butyl-hydroquinone has been performed using density functional theory (DFT) calculations to predict the most stable conformers and their corresponding vibrational frequencies. nih.gov A similar approach for this compound would likely reveal different stable conformers arising from the orientation of the hydroxyl, dimethylamino, and tert-butyl groups. The rotational position of the tert-butyl group and the pyramidalization of the nitrogen atom in the dimethylamino group are key conformational variables.

Table 1: Predicted Dominant Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Primary Spectroscopic Technique |

| O-H Stretch | Phenolic -OH | 3200-3600 | IR |

| Aromatic C-H Stretch | Phenyl Ring | >3000 | IR, Raman |

| Aliphatic C-H Stretch | tert-Butyl, Dimethylamino | 2850-3000 | IR, Raman |

| Aromatic C=C Stretch | Phenyl Ring | 1450-1600 | IR, Raman |

| C-H Bend | tert-Butyl | 1365-1470 | IR |

| C-O Stretch | Phenolic C-O | 1200-1260 | IR |

| C-N Stretch | Dimethylamino | 1000-1250 | IR |

Note: The predicted wavenumbers are based on data from structurally similar compounds and may vary in the actual spectrum of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural connectivity of this compound. Both ¹H and ¹³C NMR spectra would provide unambiguous evidence for the arrangement of atoms within the molecule.

In the ¹H NMR spectrum, the protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.3 ppm. nih.gov The protons of the dimethylamino group would also likely appear as a singlet, expected around 2.9 ppm. The aromatic protons would present as a more complex splitting pattern in the range of 6.5-7.5 ppm, with their exact chemical shifts and coupling constants determined by their positions relative to the three different substituents. The phenolic proton would give rise to a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration due to hydrogen bonding effects.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The tert-butyl carbons would have a quaternary carbon signal around 34 ppm and methyl carbon signals around 30 ppm. rsc.org The dimethylamino group's methyl carbons would resonate at approximately 40 ppm. The aromatic carbons would appear in the 110-160 ppm range, with the carbon attached to the hydroxyl group being the most deshielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Environment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | tert-Butyl Methyls | ~1.3 (s, 9H) | ~30 |

| C (CH₃)₃ | tert-Butyl Quaternary | - | ~34 |

| N(CH₃)₂ | Dimethylamino Methyls | ~2.9 (s, 6H) | ~40 |

| Ar-H | Aromatic | 6.5-7.5 (m, 3H) | - |

| Ar-C | Aromatic | - | 110-160 |

| OH | Phenolic | Variable (br s, 1H) | - |

(s = singlet, br s = broad singlet, m = multiplet). Predicted values are based on analogous structures and may differ in experimental conditions.

Molecular dynamics can also be investigated using advanced NMR techniques. For instance, variable temperature NMR could reveal information about the rotational barriers of the tert-butyl and dimethylamino groups.

Excited State Dynamics and Energy Transfer Mechanisms

The photophysical properties of this compound are governed by the dynamics of its electronically excited states. The presence of both a strong electron-donating group (dimethylamino) and a hydroxyl group on the phenyl ring suggests a rich photochemistry involving charge transfer processes.

Upon absorption of light, this compound is promoted to an excited electronic state. The de-excitation pathways include fluorescence (emission from a singlet excited state), phosphorescence (emission from a triplet excited state), and non-radiative decay processes. The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.net

For many substituted phenols, the excited-state dynamics are often dictated by the interplay between the initially excited ¹ππ* state and a dissociative ¹πσ* state. acs.orgaip.org The energy gap between these states can influence the excited-state lifetime. nih.govaip.org A smaller energy gap generally leads to a shorter lifetime due to more efficient non-radiative decay pathways, such as excited-state hydrogen detachment or transfer. nih.govresearchgate.net

The dimethylamino group, being a strong electron donor, is known to influence the fluorescence properties of aromatic compounds significantly. In many cases, it can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which can either enhance or quench fluorescence depending on the specific molecular structure and environment. researchgate.net The specific fluorescence quantum yield and lifetime of this compound would depend on the competition between radiative decay from a locally excited state and non-radiative decay pathways, including those involving the ¹πσ* state and potential TICT state formation. Phosphorescence is generally weak for such molecules in solution at room temperature due to efficient quenching of the triplet state.

The molecular architecture of this compound, featuring an electron-donating dimethylamino group and the phenyl-hydroxyl system, is conducive to intramolecular charge transfer (ICT) upon photoexcitation. nih.govnih.gov In this process, an electron is transferred from the donor (dimethylamino) to the acceptor part of the molecule (the phenol ring). This leads to the formation of a highly polar excited state with a large dipole moment. nih.gov

A key characteristic of molecules undergoing ICT is solvatochromism, where the position of the absorption and, more dramatically, the fluorescence emission bands are sensitive to the polarity of the solvent. lookchem.comworktribe.com In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift (bathochromic shift) in the fluorescence spectrum. This results in a large Stokes shift (the energy difference between the absorption and emission maxima).

The study of solvatochromism provides valuable information about the nature of the excited state. By plotting the Stokes shift against a solvent polarity parameter (like the Lippert-Mataga plot), the change in dipole moment upon excitation can be estimated, providing quantitative evidence for ICT. The dynamics of ICT in similar push-pull chromophores can be extremely fast, occurring on the femtosecond to picosecond timescale. nih.gov

Photoinduced electron transfer (PET) is another important de-excitation pathway that can occur in molecules like this compound. PET involves the transfer of an electron from a donor moiety to an acceptor moiety, often leading to fluorescence quenching. rsc.org In the context of this molecule, the dimethylamino group can act as an efficient electron donor in the excited state.

Excited State Proton Transfer (ESPT) Mechanisms

There is no specific information available in the scientific literature regarding the excited state proton transfer (ESPT) mechanisms of this compound. Studies on other substituted phenols indicate that ESPT is a potential de-excitation pathway, but the specific mechanism and kinetics would be highly dependent on the substitution pattern and solvent environment.

Time-Resolved Spectroscopic Probes of Reaction Intermediates and Transition States

No data from time-resolved spectroscopic studies (such as transient absorption or time-resolved fluorescence) for this compound could be located. Such studies would be necessary to identify and characterize any reaction intermediates or transition states involved in its photophysical processes.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods provide detailed information on molecular geometry, charge distribution, and energy levels, which collectively govern the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies of Ground State Geometries and Charge Distribution

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods are widely used to determine the optimized ground-state geometries, electronic properties, and thermochemical data for a vast range of molecules, including substituted phenols. researchgate.net

For phenolic compounds, DFT calculations at the B3LYP level of theory, often paired with basis sets like 6-31G* or higher, can accurately predict molecular structures and properties such as bond dissociation energies (BDE) and ionization potentials (IP). researchgate.net Studies on various aminophenol derivatives have shown that properties like reactivity and stability are directly linked to these DFT-calculated values. researchgate.net For instance, investigations into tri-substituted phenols have successfully used B3LYP and ωB97X-D functionals to compute standard enthalpies of formation for both the parent phenol (B47542) and its corresponding phenoxyl radical. researchgate.net

The distribution of electron density, often analyzed through methods like Mulliken atomic charges or molecular electrostatic potential (MEP) maps, is crucial for identifying reactive sites. nih.govnih.gov In a typical substituted phenol, the MEP map would highlight negative potential regions around the electronegative oxygen atom, indicating sites susceptible to electrophilic attack, while the area around the hydroxyl hydrogen would show a positive potential, marking it as a site for nucleophilic attack. nih.gov The specific placement of the tert-butyl and dimethylamino groups on the phenol ring would significantly modulate this charge distribution through inductive and resonance effects.

Ab Initio Methods for High-Accuracy Energetics and Excited State Calculations

While DFT is a powerful tool, high-accuracy energetics often require more computationally intensive ab initio methods. Methods such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CCSD(T)) provide more rigorous treatments of electron correlation. acs.orgmdpi.com Studies on substituted phenols have shown that while methods like MP2 and MP4 may overestimate absolute bond dissociation energies, they can provide reliable relative energies and accurately capture substituent effects. acs.org For benchmark accuracy, methods like CCSD(T) with large basis sets are considered the gold standard, though their computational cost limits their application to smaller systems. acs.org

The calculation of excited state properties, which are essential for understanding a molecule's response to light, is often performed using Time-Dependent DFT (TD-DFT) or more advanced ab initio techniques. semanticscholar.org TD-DFT is effective for predicting electronic absorption spectra and has been successfully applied to study various ortho-substituted phenols, correlating computational results with experimental UV-Vis spectra. semanticscholar.orgresearchgate.net These calculations help assign electronic transitions, often involving promotions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), and explain how substituents and solvent interactions influence absorption wavelengths. semanticscholar.orgresearchgate.net

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is an invaluable tool for mapping out reaction mechanisms, identifying intermediates, and characterizing the transition states that connect them. This provides a molecular-level understanding of reaction kinetics and selectivity.

For phenolic compounds, a common area of investigation is their oxidation, which often proceeds through radical intermediates. researchgate.net Theoretical methods can be used to model these pathways, such as the dehydrogenation and subsequent functionalization of aminophenols. researchgate.net For example, the mechanism for the formation of N-functionalized 2-aminophenols has been proposed to proceed through a series of steps including imine/enamine formation, α-oxyamination, and multiple dehydrogenations, with each step being computationally modelable. researchgate.net

Transition state theory, combined with computational searches for saddle points on the potential energy surface, allows for the calculation of activation energies and reaction rates. This approach has been used to study complex cascade reactions, such as the formation of meta-aminophenol derivatives through a nih.govresearchgate.net-rearrangement followed by an oxa-Michael addition. nih.gov The identification of key intermediates, like ortho-quinol imines, is a critical outcome of such studies. nih.gov For 2-Tert-butyl-5-(dimethylamino)phenol, computational elucidation of its oxidation pathways could reveal the formation of quinone-imine intermediates, which are common in the metabolism and reaction of aminophenols. researchgate.netrsc.org

Prediction of Spectroscopic Signatures and Their Mechanistic Interpretation

Theoretical calculations are crucial for interpreting experimental spectra by assigning observed signals to specific molecular motions or electronic transitions.

The prediction of UV-Visible spectra using TD-DFT is a common application. For substituted phenols, these calculations can accurately predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. semanticscholar.org A study on various ortho-substituted phenols demonstrated that TD-DFT calculations could reproduce the solvatochromic shifts observed experimentally in different solvents, attributing the spectral changes to a combination of substituent effects and hydrogen bonding interactions. semanticscholar.orgresearchgate.net

Vibrational spectra (Infrared and Raman) can also be simulated. By calculating the harmonic frequencies of a molecule's normal modes of vibration, specific peaks in an experimental spectrum can be assigned to bond stretches, bends, and torsions. For 4-aminophenol (B1666318) derivatives, comparing experimental FT-IR spectra with calculated frequencies helps confirm the formation of Schiff base products by identifying characteristic imine group vibrations and the disappearance of aldehyde C-H stretches. mdpi.com

| Excited State | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|

| S0 → S1 | 595.40 | 0.0000 | HOMO → LUMO+1 |

| S0 → S2 | 443.51 | 0.0001 | HOMO-1 → LUMO |

| S0 → S6 | 325.35 | 0.4911 | HOMO → LUMO |

| S0 → S10 | 276.79 | 0.0002 | HOMO-2 → LUMO+2 |

Note: Data is adapted from a theoretical study on a related compound, 2,4-di-tert-butyl-6-(p-tolylamino)phenol, to illustrate the type of information generated by spectroscopic predictions. The strongest transition is predicted at 325.35 nm.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

While quantum chemical calculations typically model molecules in isolation (gas phase) or with simplified solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a condensed phase. MD simulations model the movement of atoms over time, offering insights into intermolecular interactions, solvation structures, and conformational dynamics.

Quantitative Structure-Reactivity and Structure-Photophysical Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical methods that correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or physical properties. nih.govnih.govarxiv.orgfrontiersin.org These models are widely used in drug design and materials science to predict the properties of un-synthesized compounds. nih.govnih.govresearchgate.net

For phenolic compounds, QSAR models have been developed to predict antioxidant activity, toxicity, and antibacterial properties. nih.govresearchgate.netfrontiersin.org The descriptors used in these models are often derived from computational chemistry and can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), topological indices, and constitutional descriptors (e.g., number of hydroxyl groups). nih.gov A QSAR study on the antioxidant activity of phenolic compounds found a strong correlation between their ability to scavenge DPPH radicals and descriptors related to drug-likeness, molecular fingerprints, and electronic properties. nih.govresearchgate.net A QSPR model for this compound could be developed by calculating a range of molecular descriptors and correlating them with experimentally determined properties, allowing for the prediction of activity for other, similar derivatives.

Applications As a Precursor and Reagent in Synthetic Organic Chemistry

Building Block for Complex Polycyclic and Heterocyclic Scaffolds

A primary application of phenolic compounds bearing a dimethylaminomethyl group, often referred to as phenolic Mannich bases, is their role as stable precursors to highly reactive intermediates known as ortho-quinone methides (o-QMs). The thermal elimination of the dimethylamine (B145610) group from compounds like 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol (B167131) generates a transient o-QM. This intermediate is a powerful tool for constructing complex ring systems.

These in-situ generated o-QMs are highly electrophilic and readily participate in various cycloaddition and annulation reactions. For instance, they can react with nucleophilic partners to form diverse heterocyclic scaffolds. Research has demonstrated that o-QMs generated from dimethylaminophenols can react with reagents like malononitrile (B47326) to synthesize complex fused ring systems such as chromeno[2,3-b]chromenes. researchgate.net Similarly, their reaction with pyridinium (B92312) ylides provides a diastereoselective route to 1,2-dihydronaphtho[2,1-b]furans and 2,3-dihydrobenzofurans. researchgate.net This strategy allows for the rapid assembly of intricate polycyclic frameworks from relatively simple starting materials.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Phenolic Mannich Base Precursors

| Precursor Type | Reagent | Resulting Scaffold | Reaction Type |

|---|---|---|---|

| Phenolic Mannich Base | Malononitrile | Chromeno[2,3-b]chromene | Cascade/Condensation |

| Phenolic Mannich Base | Pyridinium Ylide | 1,2-Dihydronaphtho[2,1-b]furan | Michael Addition/Cyclization |

Precursor for Advanced Synthetic Intermediates (e.g., Nitrated or Aminated Derivatives)

Substituted phenols are foundational precursors for a wide array of more complex synthetic intermediates. The parent compounds are often synthesized through straightforward reactions, such as the Mannich reaction, which involves the aminoalkylation of a phenol (B47542) using formaldehyde (B43269) and a secondary amine like dimethylamine. nih.govgoogle.com For example, 2,6-di-tert-butylphenol (B90309) can be condensed with formaldehyde and dimethylamine to produce 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol. nih.govgoogle.com

Once formed, the phenolic ring can be further functionalized. One important transformation is nitration. The selective introduction of a nitro group onto the aromatic ring dramatically alters its electronic properties and provides a handle for further chemistry, such as reduction to an amino group. While conventional nitrating conditions (e.g., mixed nitric and sulfuric acids) can lead to dealkylation or degradation of sterically hindered phenols, milder and more chemoselective reagents have been developed. google.com For instance, tert-butyl nitrite (B80452) has been identified as a safe and effective agent for the preferential mononitration of phenolic substrates, even in the presence of other sensitive functional groups. nih.gov This method proceeds through the formation of an O-nitrosyl intermediate, followed by C-nitration, and is compatible with complex molecules. nih.gov The resulting nitrated phenols are valuable intermediates for synthesizing aminophenols, which are key components in pharmaceuticals and functional materials. google.comgoogle.com

Role in Cascade Reactions and Multicomponent Condensations

The ability of substituted dimethylaminophenols to serve as precursors for o-quinone methides makes them ideal participants in cascade reactions. A cascade reaction, or domino reaction, is a process where multiple bonds are formed in a single synthetic operation without isolating intermediates. This approach offers significant advantages in terms of efficiency and atom economy.

The in-situ generation of the o-QM intermediate is the initiating step for these cascades. researchgate.net Once formed, the o-QM can engage in a sequence of reactions with one or more other components. For example, the reaction between a phenolic Mannich base and malononitrile in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) triggers a cascade that leads to the formation of complex chromene derivatives. researchgate.net The mechanism involves the generation of the o-QM, followed by a Michael-type addition of the malononitrile anion, and subsequent intramolecular cyclization to furnish the final polycyclic product. This strategy exemplifies how a single, stable precursor can be used to access significant molecular complexity in one pot.

Application in Polymer Chemistry: Monomer Design and Polymerization Mechanisms

In polymer chemistry, the most prominent application of sterically hindered phenols, including tert-butyl substituted aminophenols, is not as monomers for polymerization but as critical additives, specifically as antioxidants. nih.govresearchgate.net Polymers are susceptible to oxidative degradation when exposed to heat, light, and oxygen during processing and throughout their service life. This degradation involves the formation of free radicals that can break polymer chains, leading to a loss of mechanical properties.

Hindered phenolic antioxidants, such as 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol, function as radical scavengers. The phenolic hydroxyl group can donate its hydrogen atom to a reactive polymer radical (P•) or peroxy radical (POO•), thereby neutralizing it. This process generates a stable, sterically hindered phenoxy radical that is too unreactive to propagate the degradation chain reaction. The bulky tert-butyl groups at the ortho positions are crucial for stabilizing this phenoxy radical and preventing it from undergoing undesired side reactions. This mechanism effectively terminates the oxidative cycle, preserving the integrity and extending the lifespan of the polymer. nih.gov

Derivatization for Functional Material Design (e.g., organic semiconductors, specialized dyes, focusing on synthetic strategies)

The derivatization of phenolic cores is a powerful strategy for designing novel functional organic materials. The electronic properties of the phenol can be tuned through strategic substitution, making its derivatives suitable for applications in areas like organic electronics. While direct use of 2-tert-butyl-5-(dimethylamino)phenol in this context is not widely reported, the synthetic principles are well-established for related structures.

Tert-butyl groups are often incorporated into the molecular design of organic semiconductors to enhance their solubility and influence their solid-state packing, which are critical factors for device performance. mdpi.com For example, tert-butylated tetrathiafulvalene (B1198394) (TTF) and pentacene (B32325) derivatives have been synthesized and investigated for their transistor properties. mdpi.com The synthetic strategies often involve multi-step sequences where a substituted phenol or a related aromatic precursor is built upon using cross-coupling reactions (e.g., Stille coupling) or condensation reactions to construct the final π-conjugated system. mdpi.com

Similarly, in the design of specialized dyes, such as those for dye-sensitized solar cells (DSSCs), substituted aromatic amines are frequently used as potent electron-donating groups. The synthetic approach typically involves connecting this donor unit to an acceptor unit through a π-conjugated bridge. The derivatization of a phenolic structure into a component of such a D-π-A dye allows for the fine-tuning of the molecule's absorption spectrum and energy levels to optimize device efficiency.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 1,2-Dihydronaphtho[2,1-b]furan |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 2,3-Dihydrobenzofuran |

| 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol |

| 2,6-Di-tert-butylphenol |

| 2-Amino-4H-chromene |

| This compound |

| 2,4-ditertbutyl-5-aminophenol |

| Chromeno[2,3-b]chromene |

| Formaldehyde |

| Malononitrile |

| Nitric Acid |

| Pentacene |

| Pyridinium Ylide |

| Sulfuric Acid |

| tert-Butyl Nitrite |

Catalytic Applications and Ligand Chemistry

2-Tert-butyl-5-(dimethylamino)phenol as a Ligand in Transition Metal Catalysis

Aminophenol-based ligands have a significant and growing impact on catalysis, finding use in homogeneous catalysis and small molecule activation. derpharmachemica.comresearchgate.net The strong electronic coupling between a metal center and coordinating aminophenol ligands is crucial for the development of effective catalysts. derpharmachemica.com The specific structure of this compound, with its electron-donating and sterically bulky groups, suggests it can form stable and reactive complexes with various transition metals.

The design of phenol-based ligands with amine functionality is a strategic area in catalyst development. researchgate.netscholaris.ca The synthesis often involves Mannich condensation reactions, which allow for the preparation of a diverse library of multidentate aminophenol compounds. researchgate.net The key design principles revolve around modulating the steric and electronic properties of the ligand to control the reactivity of the metal center.

Steric Hindrance: Bulky substituents, such as the tert-butyl group in this compound, are incorporated to create a specific coordination pocket around the metal center. This can prevent catalyst deactivation pathways like dimerization and promote specific selectivities (e.g., regioselectivity or stereoselectivity).

Electronic Tuning: The electronic nature of the ligand is controlled by the substituents on the aromatic ring. The dimethylamino group is a strong electron-donating group, which increases the electron density on the phenolate (B1203915) oxygen upon coordination. This enhances the donor strength of the ligand, influencing the electronic structure and, consequently, the catalytic activity of the metal complex. derpharmachemica.com

Hemilability: The amine functionality can act as a hemilabile donor group. It can coordinate to the metal center but can also dissociate to open up a coordination site for substrate binding during the catalytic cycle. This dynamic behavior is a critical design element for efficient catalysis.

Multidenticity: By linking multiple aminophenol units, ligands with higher denticity can be created. researchgate.net While this compound is a bidentate ligand, its core structure is a building block for more complex ligand architectures.

The strategic placement of functional groups is crucial; for instance, ortho-substituents on the phenol (B47542) ring have been shown to be critical for the activity in certain agonists, highlighting the importance of substituent positioning. nih.gov

Aminophenol ligands can coordinate to metal ions in several ways, primarily acting as bidentate, monoanionic ligands through the phenolate oxygen and the amine nitrogen. nih.govresearchgate.net The formation of stable five- or six-membered chelate rings is a key feature of their coordination chemistry. nih.gov

Coordination Modes: Upon deprotonation of the phenolic hydroxyl group, this compound can act as an [O, N] bidentate ligand. The resulting metal complexes can adopt various geometries, such as square planar or octahedral, depending on the metal ion, its oxidation state, and the other ligands present. researchgate.netnih.gov

Redox Non-Innocence: A significant feature of o-aminophenol-based ligands is their "redox non-innocence," where the ligand itself can participate in redox processes. derpharmachemica.comderpharmachemica.com These ligands can exist in multiple oxidation states (e.g., dianionic amidophenolate, monoanionic iminosemiquinonate radical, or neutral iminoquinone), effectively acting as an electron reservoir. derpharmachemica.comderpharmachemica.com This property allows the metal center to maintain its oxidation state while the ligand system mediates electron transfer, enabling unusual reactivity such as two-electron transformations at a metal that typically undergoes one-electron steps. derpharmachemica.com

Stereoelectronic Effects: This term describes the combined influence of steric bulk and electronic properties on the structure and reactivity of a complex. amanote.comhw.ac.uk In a ligand like this compound, the bulky tert-butyl group can sterically enforce a specific coordination geometry, while the electron-donating dimethylamino group electronically modulates the reactivity of the metal center. For example, increased electron donation from the ligand can make a metal center more susceptible to oxidative addition or less electrophilic.

Table 1: Potential Coordination Characteristics of this compound

| Feature | Description | Implication in Catalysis |

|---|---|---|

| Potential Denticity | Bidentate [O, N] | Forms stable chelate complexes with transition metals. |

| Coordinating Atoms | Phenolic Oxygen (after deprotonation), Amine Nitrogen | Provides a combination of a hard (oxygen) and a borderline (nitrogen) donor atom. |

| Key Substituents | tert-Butyl (steric bulk), Dimethylamino (electron-donating) | Influences catalyst stability, selectivity, and electronic properties of the metal center. |

| Redox Activity | Potential for redox non-innocence (if ortho-isomer) | Can act as an electron reservoir, facilitating multi-electron transformations. derpharmachemica.comderpharmachemica.com |

Complexes bearing aminophenol ligands are active in a variety of catalytic bond-forming reactions. semanticscholar.orgrsc.org Mechanistic studies, often on related o-aminophenol systems, provide insight into the likely roles of a this compound ligand.

C-C Bond Formation: In Negishi-like coupling reactions, cobalt complexes with redox-active amidophenolate ligands have been shown to react with alkyl halides. derpharmachemica.comderpharmachemica.com The reaction proceeds through the oxidation of the ligand rather than the metal center, demonstrating the ligand's role as an electron reservoir. derpharmachemica.com Mechanistic studies on biomimetic iron(II)-2-aminophenolate complexes show that an iron(II)-2-iminobenzosemiquinonate intermediate reacts with dioxygen to cause oxidative C-C bond cleavage of the aromatic ring. nih.gov

C-N Bond Formation: Palladium-catalyzed C-N cross-coupling reactions are fundamental in organic synthesis. tcichemicals.com The ligand plays a crucial role in the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. An electron-rich ligand like this compound would be expected to promote the reductive elimination step, which is often rate-limiting, thereby increasing catalytic turnover.

C-O Bond Formation: Similar to C-N coupling, palladium-catalyzed C-O bond formation is used to synthesize aryl ethers. beilstein-journals.org The ligand's electronic properties are critical. An electron-rich aminophenol ligand can facilitate the challenging reductive elimination step to form the C-O bond. Studies have shown that the choice of ligand, base, and solvent is crucial for achieving high yields in these reactions. beilstein-journals.org

Organocatalytic Roles of Phenolic and Aminophenolic Compounds

The presence of both acidic (-OH) and basic (-NMe₂) groups makes this compound a potential bifunctional organocatalyst. Organocatalysis avoids the use of metals, offering advantages in terms of cost and toxicity.

The catalytic activity of many organocatalysts stems from their ability to act as Brønsted acids or bases. nih.gov

Brønsted Acidity: The phenolic proton is acidic and can be donated to activate an electrophile (e.g., by protonating a carbonyl group), making it more susceptible to nucleophilic attack. The acidity of phenols allows them to participate in reactions like esterification and reactions with alkalis. vedantu.com The acidity of zeolite catalysts, for example, has been directly correlated with their activity in cracking reactions. rsc.org

Brønsted Basicity: The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a Brønsted base. vedantu.com It can deprotonate a pronucleophile (e.g., a ketone to form an enolate), increasing its nucleophilicity. Chiral Brønsted bases have proven effective in a range of asymmetric C-C and C-X bond-forming reactions. nih.gov

A molecule like this compound can therefore operate in a synergistic fashion, where one part of the molecule activates the electrophile while the other activates the nucleophile simultaneously. nih.gov

Table 2: Comparison of Acidity/Basicity of Functional Groups

| Compound/Functional Group | pKa Value (approximate) | Role in Catalysis |

|---|---|---|

| Phenol | ~10 | Brønsted Acid |

| Triethylamine (Tertiary Amine) | ~11 (of conjugate acid) | Brønsted Base |

Beyond simple proton transfer, the functional groups in aminophenols can engage in hydrogen bonding to stabilize transition states and activate substrates. rsc.org This cooperative catalysis is a powerful strategy in modern organic synthesis. mdpi.com

The phenol group is an excellent hydrogen bond donor (HBD), while the dimethylamino group can act as a hydrogen bond acceptor (HBA). In a catalytic cycle, the HBD site (-OH) could coordinate to an electron-rich part of a substrate (e.g., a carbonyl oxygen), while the HBA site (-NMe₂) interacts with an electron-deficient proton on another substrate (e.g., an indole (B1671886) N-H). mdpi.com This dual activation can lower the energy barrier of the reaction and control the stereochemical outcome. Crystal structure analyses of related aminophenols confirm their extensive participation in hydrogen-bonding networks. researchgate.net This bifunctional activation via hydrogen bonding has been proposed as a key mechanism in reactions like the Friedel–Crafts alkylation of indoles with nitroalkenes catalyzed by ion pairs. mdpi.com

Photoredox Catalysis: Electron Donor or Acceptor Capabilities in Redox Cycles

Comprehensive searches of scientific literature did not yield specific research detailing the application of this compound in photoredox catalysis. Consequently, there is no available data on its explicit role as an electron donor or acceptor within photoredox catalytic cycles, nor are there specific research findings or data tables to present on this topic.

The potential electron-donating or accepting capabilities of a molecule in photoredox catalysis are determined by its redox potentials in the ground and excited states. Generally, phenols and amines are known to be effective electron donors in various chemical reactions due to the presence of lone pairs of electrons on the oxygen and nitrogen atoms, respectively. The tert-butyl group, being an electron-donating group through inductive effects, can further enhance the electron density on the aromatic ring, potentially making the compound a better electron donor. nih.gov

The dimethylamino group is also a strong electron-donating group. researchgate.net The combined presence of a hydroxyl and a dimethylamino group on the phenol ring would strongly suggest that this compound would primarily function as an electron donor in a photoredox cycle. Upon single electron transfer (SET), it would form a radical cation. The stability of this radical cation would be a key factor in its efficacy in a catalytic cycle.

While the electrochemical behavior of various other substituted phenols, including aminophenols and tert-butylated phenols, has been investigated using techniques like cyclic voltammetry, researchgate.netresearchgate.netnih.gov specific data for this compound is not present in the available search results. Such studies would be necessary to quantify its oxidation potential and thus its capability to act as an electron donor in photoredox reactions with common photocatalysts. ethz.ch

Without direct experimental evidence or theoretical studies on this compound within the context of photoredox catalysis, any detailed discussion of its role, the specific redox cycles it might participate in, or its efficiency as an electron donor or acceptor would be speculative. Further research is required to elucidate the specific photoredox catalytic properties of this compound.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific and detailed outline provided in the user's request. The search results did not yield sufficient specific information regarding the synthesis, functional derivatization, and property analysis of this particular isomer.

The available literature predominantly focuses on related isomers, such as:

2-(Dimethylamino)methyl-5-tert-butylphenol : A study on the Mannich-type aminomethylation of m-tert-butylphenol reported the synthesis of this compound, but noted it was obtained in a very poor yield (5%) kyushu-u.ac.jp.

2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol (B167131) : This compound, a common hindered phenol antioxidant, is frequently discussed in the context of its synthesis via the Mannich reaction and its use as a stabilizer in polymers nih.govresearchgate.net.

Other isomers and related structures are mentioned as well, but none provide the specific data required to address the user's outline for this compound.

General principles regarding the function of tert-butyl and phenolic groups are available. For instance, the tert-butyl group provides steric hindrance and acts as an electron-donating group, which enhances the stability and antioxidant properties of phenolic compounds nih.govmdpi.com. The phenolic hydroxyl group is crucial for antioxidant activity through its ability to donate a hydrogen atom to neutralize free radicals nih.gov.

However, without specific research on "this compound," any attempt to detail the systematic modification of its functional groups, the resulting impact on reactivity and electronic properties, the synthesis of its polymeric structures, or specific structure-property relationships would be speculative and scientifically unfounded.

Therefore, to maintain scientific accuracy and strictly adhere to the user's instructions to focus solely on the requested topics for the specified compound, the generation of the article is not feasible.

Emerging Research Frontiers

Integration into Dynamic Covalent Chemistry Systems

Dynamic covalent chemistry (DCC) is a powerful strategy for the construction of complex molecular architectures that are capable of adapting their structure in response to environmental stimuli. The reactivity of the aminophenol group in 2-tert-butyl-5-(dimethylamino)phenol suggests its potential as a building block in DCC systems. Aminophenols can participate in reversible reactions, such as the formation of imines or enamines, which are staples of dynamic covalent systems. rsc.orgnih.gov